![molecular formula C16H12O2S B13897968 [2-(1-Benzothien-2-yl)phenyl]acetic acid](/img/structure/B13897968.png)
[2-(1-Benzothien-2-yl)phenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(1-Benzothiophen-2-yl)phenyl]acetic acid is a compound that belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-benzothiophen-2-yl)phenyl]acetic acid typically involves the formation of the benzothiophene core followed by the introduction of the phenylacetic acid moiety. One common method involves the cyclization of 2-arylthiophenes under acidic conditions to form the benzothiophene ring. This is followed by a Friedel-Crafts acylation reaction to introduce the phenylacetic acid group .
Industrial Production Methods
Industrial production methods for this compound often involve the use of catalytic processes to improve yield and selectivity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are frequently employed to form the carbon-carbon bonds necessary for the synthesis of benzothiophene derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(1-Benzothiophen-2-yl)phenyl]acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the benzothiophene ring to a dihydrobenzothiophene.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiophenes, and various substituted derivatives depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-[2-(1-Benzothiophen-2-yl)phenyl]acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and inflammatory conditions.
Industry: The compound is used in the development of new materials with unique electronic and optical properties
Mécanisme D'action
The mechanism of action of 2-[2-(1-benzothiophen-2-yl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit beta-lactamase enzymes, which are involved in antibiotic resistance . Additionally, it can modulate the activity of estrogen receptors, making it a potential candidate for hormone-related therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Raloxifene: A benzothiophene derivative used in the treatment of breast cancer.
Zileuton: Another benzothiophene derivative used as an anti-inflammatory agent.
Sertaconazole: A benzothiophene derivative with antifungal properties.
Uniqueness
2-[2-(1-Benzothiophen-2-yl)phenyl]acetic acid is unique due to its specific structural features, which confer distinct biological activities. Unlike other benzothiophene derivatives, it has a phenylacetic acid moiety that enhances its ability to interact with certain molecular targets, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C16H12O2S |
|---|---|
Poids moléculaire |
268.3 g/mol |
Nom IUPAC |
2-[2-(1-benzothiophen-2-yl)phenyl]acetic acid |
InChI |
InChI=1S/C16H12O2S/c17-16(18)10-11-5-1-3-7-13(11)15-9-12-6-2-4-8-14(12)19-15/h1-9H,10H2,(H,17,18) |
Clé InChI |
WDSPYBULHZVHQG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(S2)C3=CC=CC=C3CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-chloro-3-iodo-, 1,1-dimethylethyl ester](/img/structure/B13897898.png)

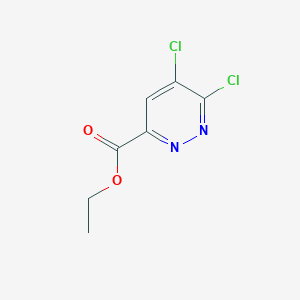
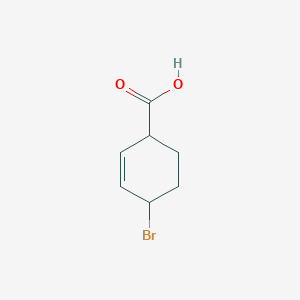
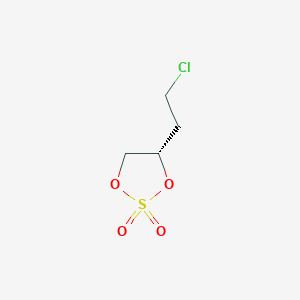
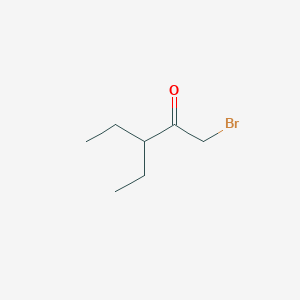

![6-Bromo-2-chloro-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13897937.png)
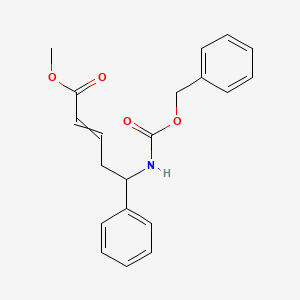
![(S)-(4-Benzyl-4-azaspiro[2.4]heptan-5-yl)methanol](/img/structure/B13897948.png)
![tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B13897950.png)
![Tert-butyl 4-[4-(methylamino)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B13897957.png)
![(3-Methylene-1-azabicyclo[3.2.0]heptan-5-yl)methanol](/img/structure/B13897962.png)
